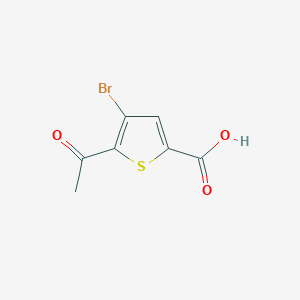

5-Acetyl-4-bromothiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Acetyl-4-bromothiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1369239-73-5 . It has a molecular weight of 249.08 and is a solid in physical form . This compound is used as an intermediate in the preparation of various 2,5-disubstituted thiophenes .

Molecular Structure Analysis

The IUPAC name for this compound is 5-acetyl-4-bromo-2-thiophenecarboxylic acid . The InChI code is 1S/C7H5BrO3S/c1-3(9)6-4(8)2-5(12-6)7(10)11/h2H,1H3,(H,10,11) .Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 249.08 .Wissenschaftliche Forschungsanwendungen

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structurally related compounds to 5-Acetyl-4-bromothiophene-2-carboxylic acid, demonstrate significant biological activity that can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae, highlighting the potential for metabolic engineering strategies to enhance microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).

Acetyl-CoA Carboxylase in Cancer Therapy

Research on Acetyl-CoA carboxylases (ACC), enzymes catalyzing the carboxylation of acetyl-CoA forming malonyl-CoA, a precursor in fatty acid synthesis, suggests a link between ACCA up-regulation in human cancers and the potential of ACC inhibitors as therapeutic agents. This indicates a promising area for applying derivatives of carboxylic acids like this compound in cancer intervention strategies (Wang et al., 2010).

Reactive Extraction of Carboxylic Acids

The efficiency of supercritical CO2 as a solvent in the reactive extraction of carboxylic acids from aqueous solutions is highlighted, underscoring the relevance of carboxylic acid derivatives in environmentally friendly extraction processes. This review suggests potential industrial applications for compounds like this compound in separation technologies (Djas & Henczka, 2018).

Oxoglutarate Reductive Carboxylation Pathway

The Oxoglutarate Reductive Carboxylation Pathway, involving the conversion of oxoglutarate to isocitric acid then to citrate and eventually to acetyl CoA, outlines a metabolic pathway that could be modulated by structurally similar compounds to this compound. This pathway's role in fatty acid and cholesterol biosynthesis might offer insights into novel therapeutic and industrial applications (D'adamo & Tobin, 1979).

Novel Carboxylic Acid Bioisosteres

Exploring the therapeutic potential of novel carboxylic acid bioisosteres emphasizes the importance of structural modifications to enhance pharmacological profiles. This review suggests that derivatives of this compound could serve as valuable bioisosteres in drug design, offering improved biological activity and overcoming limitations associated with the carboxylate moiety (Horgan & O’Sullivan, 2021).

Zukünftige Richtungen

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 5-Acetyl-4-bromothiophene-2-carboxylic acid could be in the development of new pharmaceuticals and in material science.

Eigenschaften

IUPAC Name |

5-acetyl-4-bromothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3S/c1-3(9)6-4(8)2-5(12-6)7(10)11/h2H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSOMJWTJDUILY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(S1)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,10-Diaza-9-(4-hydroxy-3,5-diiodophenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6357561.png)

![4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6357584.png)

![2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B6357609.png)

![t-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B6357624.png)

![7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one](/img/structure/B6357632.png)